

Allyltriethylsilane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyltriethylsilane**

Cat. No.: **B186969**

[Get Quote](#)

An in-depth examination of the commercial availability, chemical properties, and synthetic applications of **Allyltriethylsilane**, a versatile reagent in modern organic chemistry.

Allyltriethylsilane (C₉H₂₀Si), a valuable organosilicon compound, has emerged as a key reagent for the introduction of allyl groups in the synthesis of complex organic molecules. Its utility is particularly pronounced in the construction of chiral centers and the formation of carbon-carbon bonds, which are critical steps in the development of new pharmaceutical agents and the total synthesis of natural products. This guide provides a comprehensive overview of its commercial availability, key chemical data, and detailed experimental protocols for its application, with a focus on its relevance to researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

Allyltriethylsilane is commercially available from a number of chemical suppliers, ensuring its accessibility for research and development purposes. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Key suppliers include:

- Tokyo Chemical Industry (TCI): A prominent supplier of a wide range of organic reagents, TCI offers **Allyltriethylsilane** with a typical purity of greater than 97.0% as determined by gas chromatography (GC).

- Halocom: This supplier also lists **Allyltriethylsilane** in their product catalog.[\[1\]](#)
- Santa Cruz Biotechnology: Known for its extensive portfolio of biochemicals and research reagents, Santa Cruz Biotechnology provides **Allyltriethylsilane** for research applications.

It is recommended to request a certificate of analysis from the chosen supplier to obtain lot-specific data on purity and other physical properties.

Quantitative Data and Physical Properties

For ease of comparison, the following table summarizes the key quantitative data and physical properties of **Allyltriethylsilane**.

Property	Value	Supplier/Source
Purity	>97.0% (GC)	TCI
CAS Number	17898-21-4	TCI
Molecular Formula	C ₉ H ₂₀ Si	Santa Cruz Biotechnology
Molecular Weight	156.34 g/mol	Santa Cruz Biotechnology
Appearance	Colorless liquid	TCI

Core Synthetic Application: The Hosomi-Sakurai Reaction

The premier application of **Allyltriethylsilane** in organic synthesis is the Hosomi-Sakurai reaction. This powerful carbon-carbon bond-forming reaction involves the Lewis acid-mediated addition of an allylsilane to an electrophile, typically an aldehyde or ketone, to produce a homoallylic alcohol. The reaction proceeds through a β -silyl carbocation intermediate, which is stabilized by the silicon atom, leading to a highly regioselective attack at the γ -carbon of the allyl group.

The general mechanism of the Hosomi-Sakurai reaction is as follows:

- Activation of the Electrophile: A Lewis acid coordinates to the oxygen atom of the carbonyl group, increasing its electrophilicity.
- Nucleophilic Attack: The π -bond of the allylsilane acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a new carbon-carbon bond and generates a carbocation at the β -position to the silicon atom.
- Stabilization and Elimination: The β -silicon effect stabilizes the positive charge. Subsequent elimination of the silyl group, typically facilitated by the workup conditions, results in the formation of a double bond and yields the homoallylic alcohol.

This reaction is highly valued for its ability to create complex stereocenters with a high degree of control, making it a cornerstone in the total synthesis of natural products with potential pharmaceutical applications.^{[2][3]}

Detailed Experimental Protocols

While many published procedures for the Hosomi-Sakurai reaction utilize allyltrimethylsilane, the protocol is readily adaptable for **Allyltriethylsilane**. The choice of Lewis acid and reaction conditions can be tailored to the specific substrate and desired outcome.

General Procedure for the Lewis Acid-Catalyzed Allylation of an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- Aldehyde (1.0 equiv)
- Allyltriethylsilane** (1.2 - 1.5 equiv)
- Lewis Acid (e.g., Titanium tetrachloride (TiCl4), Boron trifluoride etherate (BF3·OEt2), Tin(IV) chloride (SnCl4)) (1.0 - 1.2 equiv)
- Anhydrous dichloromethane (DCM) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO3) solution for quenching

- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
- Standard laboratory glassware and stirring apparatus, under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To a flame-dried, round-bottomed flask under an inert atmosphere, add the aldehyde and dissolve it in anhydrous dichloromethane.
- Cool the solution to the desired temperature, typically -78 °C, using a dry ice/acetone bath.
- Slowly add the Lewis acid to the stirred solution.
- After stirring for a short period (e.g., 5-15 minutes), add the **Allyltriethylsilane** dropwise.
- Allow the reaction to stir at the same temperature for the required time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
- Allow the mixture to warm to room temperature.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Microwave-Assisted Allylation of Acetals

A more recent development involves the use of microwave irradiation to promote the allylation of acetals, offering a potentially faster and more efficient alternative to traditional heating.[\[4\]](#)

Materials:

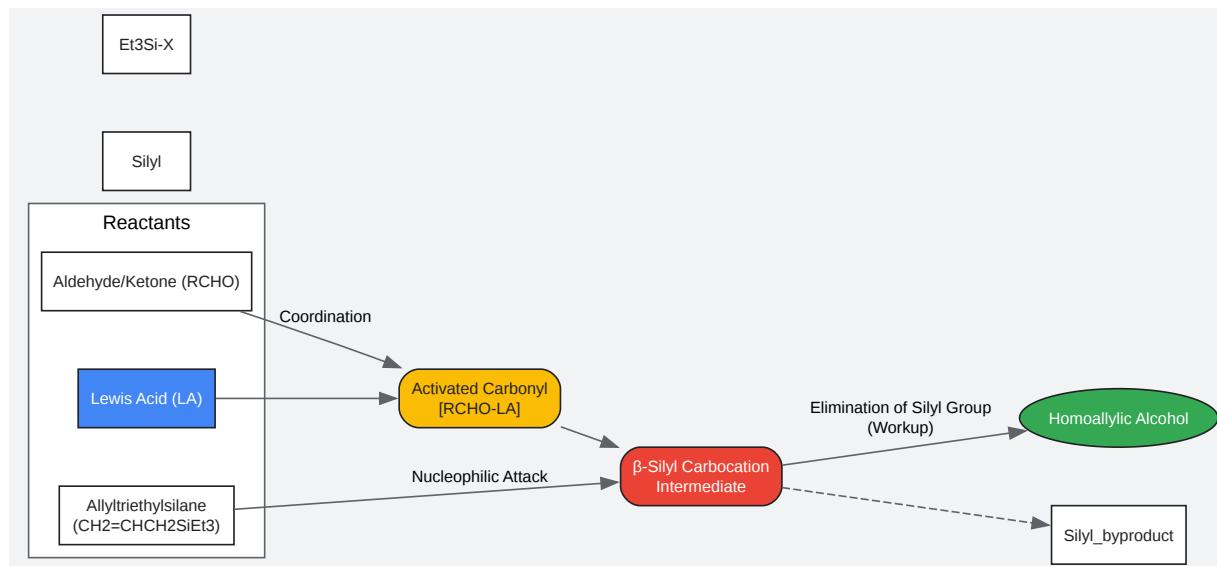
- Acetal (1.0 equiv)
- **Allyltriethylsilane** (1.5 equiv)
- Copper(I) bromide (CuBr) (catalytic amount, e.g., 10 mol%)
- Anhydrous 1,2-dichloroethane (DCE) as solvent
- Microwave reactor

Procedure:

- In a microwave-safe reaction vessel, combine the acetal, **Allyltriethylsilane**, and copper(I) bromide in anhydrous 1,2-dichloroethane.
- Seal the vessel and place it in the microwave reactor.
- Heat the reaction mixture to the specified temperature (e.g., 100 °C) for the designated time (e.g., 60 minutes).^[4]
- After cooling, work up the reaction mixture as described in the general procedure above (quenching, extraction, drying, and purification).

Applications in Drug Discovery and Development

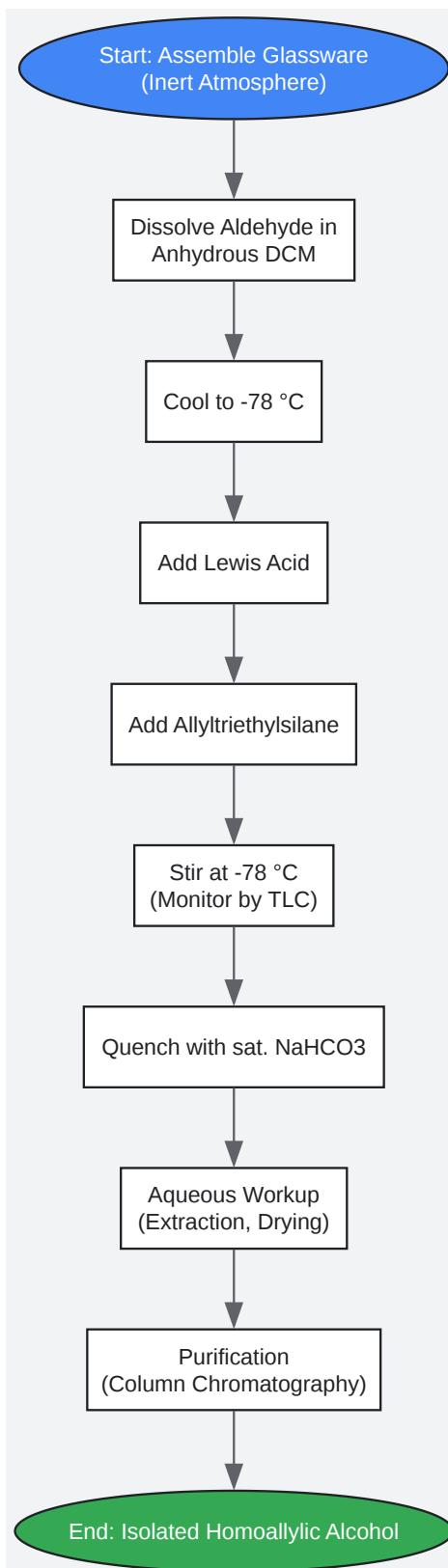
The synthesis of complex molecules is a cornerstone of modern drug discovery.^{[5][6][7]} The ability of **Allyltriethylsilane** to facilitate the stereoselective formation of carbon-carbon bonds makes it a valuable tool in the medicinal chemist's arsenal. The homoallylic alcohol products of the Hosomi-Sakurai reaction are versatile intermediates that can be further elaborated into a wide array of molecular architectures found in biologically active natural products and synthetic pharmaceuticals.


While direct case studies naming **Allyltriethylsilane** in the synthesis of a specific marketed drug are not readily available in the public domain, its utility is evident in the broader context of natural product synthesis.^{[2][3]} Many natural products with potent biological activities, which serve as inspiration for drug design, contain the homoallylic alcohol motif. The ability to

construct these motifs with high stereocontrol, as offered by reactions with allylsilanes, is a critical step in their total synthesis and the generation of analogs for structure-activity relationship (SAR) studies.

Visualizing the Workflow and Signaling Pathway

To further elucidate the processes described, the following diagrams have been generated using the DOT language.


Hosomi-Sakurai Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Mechanism of the Hosomi-Sakurai Reaction.

Experimental Workflow for Aldehyde Allylation

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the allylation of an aldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. halochem.com [halochem.com]
- 2. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 4. Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr [organic-chemistry.org]
- 5. solutions.bocsci.com [solutions.bocsci.com]
- 6. jelsciences.com [jelsciences.com]
- 7. Total Synthesis as Training for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Allyltriethylsilane: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186969#commercial-availability-and-suppliers-of-allyltriethylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com